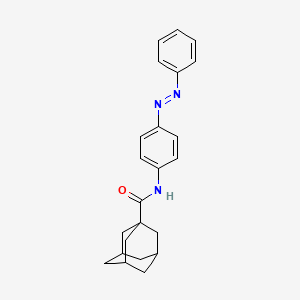

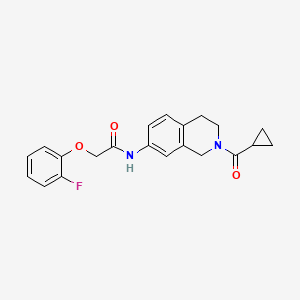

N-(4-phenyldiazenylphenyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Aryladamantane-1-carboxamides, which could be similar to the compound , has been achieved by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Scientific Research Applications

Synthesis and Characterization of Polyamides and Polyimides

Research has demonstrated the synthesis and characterization of new polyamides and polyimides incorporating adamantane derivatives, showcasing their high thermal stability and good mechanical properties. For instance, Liaw and Liaw (1999) synthesized new diamines containing adamantane groups, leading to the development of polyamides and polyimides with high glass transition temperatures and thermal stability up to 450°C (Liaw & Liaw, 1999). Similarly, Hsiao and Li (1998) prepared adamantane-based polyimides that were amorphous, showing glass-transition temperatures between 248 and 308°C and decomposition temperatures above 500°C in both air and nitrogen atmospheres (Hsiao & Li, 1998).

Advanced Materials with Adamantane Structures

Adamantane structures have been utilized to create materials with unique properties, such as low dielectric constants and high thermal stability. Chern and Shiue (1997) synthesized adamantane-based polyimides with low dielectric constants and excellent mechanical properties, highlighting their potential in electronic applications (Chern & Shiue, 1997).

Medicinal Chemistry Applications

The adamantane structure is also significant in medicinal chemistry, offering a rigid scaffold for drug development. Lamoureux and Artavia (2010) reviewed the use of adamantane derivatives in medicinal chemistry, emphasizing their role in enhancing drug absorption, distribution, metabolism, excretion (ADME) properties, and serving as a hydrophobic moiety or ion channel modulator (Lamoureux & Artavia, 2010).

properties

IUPAC Name |

N-(4-phenyldiazenylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c27-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)26-25-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHICPBCEZBRIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038592 |

Source

|

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324538-57-0 |

Source

|

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)

![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2448249.png)

![3-allyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448253.png)